

Application Notes and Protocols for Hsd17B13-IN-30 in a NASH Model

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Compound of Interest

Compound Name: *Hsd17B13-IN-30*

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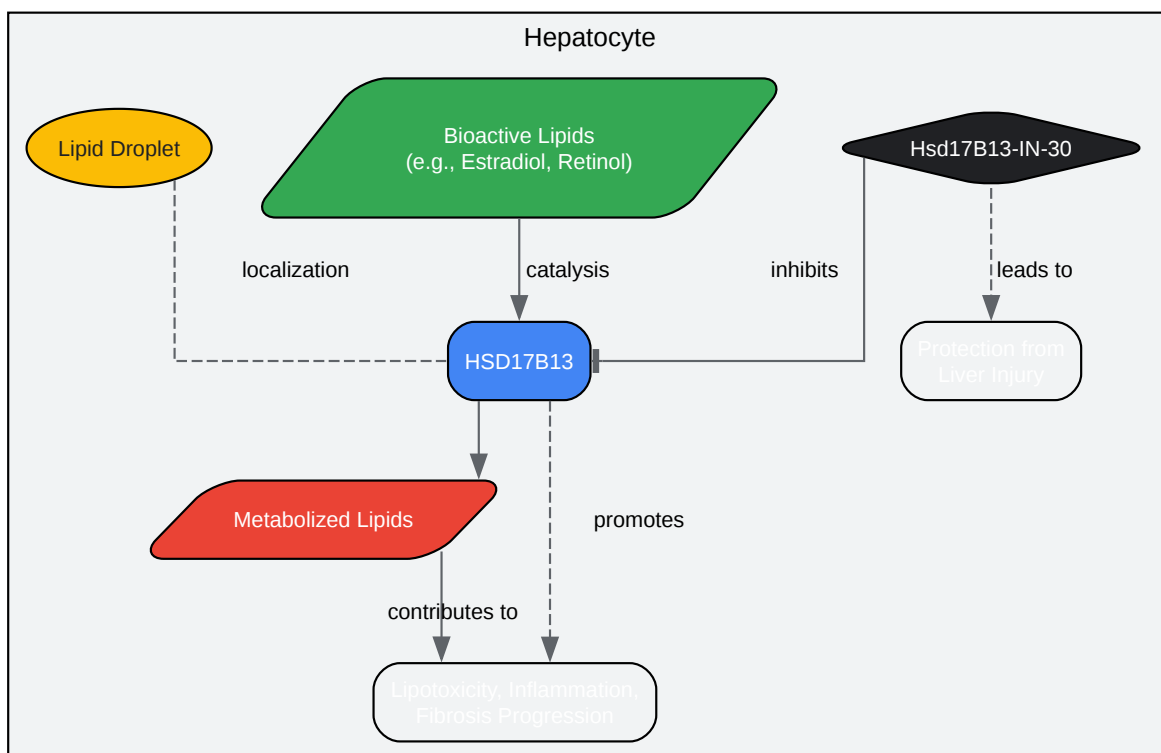
Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key therapeutic target for NASH.[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its progression to more severe liver disease.[1][2][3] **Hsd17B13-IN-30** is a potent small molecule inhibitor of HSD17B13, showing promise as a therapeutic agent for NASH.[4] **Hsd17B13-IN-30**, also referred to as compound 64, demonstrates an IC50 of less than 0.1 μ M with estradiol as a substrate.[4] This document provides a detailed experimental protocol for the evaluation of **Hsd17B13-IN-30** in a preclinical mouse model of NASH.

Signaling Pathway and Mechanism of Action

HSD17B13 is a member of the 17 β -hydroxysteroid dehydrogenase superfamily and is localized to the surface of lipid droplets within hepatocytes.[2][3] Its precise physiological function is still under investigation, but it is known to possess NAD⁺ dependent oxidoreductase activity.[3] The enzyme is implicated in lipid metabolism and the progression of liver disease. Inhibition of HSD17B13 is thought to mimic the protective effects of the naturally occurring loss-of-function genetic variants, thereby mitigating liver injury and fibrosis.[1][3] Inipharm's development

candidate, INI-822, a small molecule inhibitor of HSD17B13, has demonstrated anti-fibrotic effects in a human liver cell-based "liver-on-a-chip" model of NASH and has been shown to alter the levels of bioactive lipids in Zucker obese rats.[5][6]



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Caption: HSD17B13 Signaling and Inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on HSD17B13 inhibition.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

Compound	Target	Assay	Substrate	IC50	Reference
Hsd17B13-IN-30 (compound 64)	HSD17B13	Enzymatic	Estradiol	< 0.1 μ M	[4]
INI-822	HSD17B13	Enzymatic	-	Low nM	[5]

Table 2: Effects of HSD17B13 Inhibition in a "Liver-on-a-Chip" NASH Model

Treatment	Biomarker	Change vs. Control	p-value	Reference
INI-822 (1 μ M)	α -Smooth Muscle Actin (α -SMA)	Significant Decrease	<0.0001	[5]
INI-822 (5 μ M)	α -Smooth Muscle Actin (α -SMA)	Significant Decrease	<0.0001	[5]
INI-822 (1 μ M)	Collagen Type 1	Significant Decrease	<0.0001	[5]
INI-822 (5 μ M)	Collagen Type 1	Significant Decrease	<0.0001	[5]

Table 3: In Vivo Effects of HSD17B13 Inhibition in Animal Models

Model	Compound	Key Finding	Fold Change	Reference
Zucker Obese Rats	INI-822	Increase in 12-HETE (HSD17B13 substrate)	79-fold	[6]
CDAA-HFD Fed Rats	INI-822	Reduction in Alanine Transaminase (ALT)	-	
CDAA-HFD Fed Rats	INI-822	Dose-dependent increase in hepatic phosphatidylcholines	-	

Experimental Protocol for Hsd17B13-IN-30 in a NASH Mouse Model

This protocol describes a representative study to evaluate the efficacy of **Hsd17B13-IN-30** in a diet-induced mouse model of NASH. The Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) model is recommended as it induces key features of NASH, including steatosis, inflammation, and fibrosis.

Animal Model and Husbandry

- Species: C57BL/6J mice (male, 8-10 weeks old at the start of the diet).
- Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and controlled temperature and humidity. They should have ad libitum access to food and water.
- Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

- Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

NASH Induction

- Diet: Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD; e.g., A06071302 from Research Diets, Inc.) containing 60 kcal% fat and 0.1% methionine. A control group should be fed a standard chow diet.
- Duration: Feed the mice the CDAA-HFD for a period of 8-12 weeks to induce a robust NASH phenotype with significant fibrosis.

Experimental Groups and Dosing

- Groups:
 - Control: Chow diet + Vehicle.
 - NASH Vehicle: CDAAH-HFD + Vehicle.
 - NASH + **Hsd17B13-IN-30** (Low Dose): CDAAH-HFD + Test Compound (e.g., 10 mg/kg).
 - NASH + **Hsd17B13-IN-30** (High Dose): CDAAH-HFD + Test Compound (e.g., 30 mg/kg).
- Compound Formulation: Based on the properties of similar small molecules, a suitable vehicle for oral gavage is 0.5% (w/v) methylcellulose in water. Prepare fresh formulations daily.
- Administration: Administer **Hsd17B13-IN-30** or vehicle once daily via oral gavage, starting from week 4 or 6 of the CDAAH-HFD feeding, for a treatment period of 4-6 weeks.

Caption: Experimental Workflow for **Hsd17B13-IN-30** in a NASH Mouse Model.

Endpoint Analysis

At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.

- Serum Biochemistry:

- Collect blood via cardiac puncture and process to obtain serum.
- Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
- Liver Histology:
 - Fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
 - Section the liver tissue and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
 - Stain with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
 - Score the histology using the NAFLD Activity Score (NAS) and fibrosis staging.
- Gene Expression Analysis:
 - Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
 - Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation (e.g., Tnf- α , Il-6, Ccl2), fibrosis (e.g., Col1a1, Timp1, Acta2), and lipid metabolism.
- Lipidomics:
 - Analyze a portion of the snap-frozen liver tissue and serum for changes in lipid profiles, including triglycerides, phospholipids, and potential HSD17B13 substrates and products, using liquid chromatography-mass spectrometry (LC-MS).

Statistical Analysis

- Data should be presented as mean \pm standard error of the mean (SEM).
- Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple

comparisons. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of **Hsd17B13-IN-30** in a relevant mouse model of NASH. The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for NASH, and rigorous preclinical assessment is crucial for its development. The provided protocols and background information are intended to guide researchers in designing and executing robust studies to investigate the therapeutic potential of **Hsd17B13-IN-30**.

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